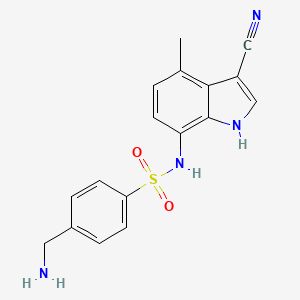
(4-bromobuta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-bromobuta-1,3-dien-1-yl)benzene can be synthesized through a variety of methods. One common method involves the reaction between 4-bromo-1,3-butadiene and benzyl chloride under acidic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry can be used to confirm the structural properties of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-bromobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Polymerization: The compound is prone to polymerization when exposed to heat, light, or strong acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as ethanol, acetone, and ether.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which (4-bromobuta-1,3-dien-1-yl)benzene exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in inflammation. Similarly, its potential anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorobuta-1,3-dien-1-yl)benzene
- (4-fluorobuta-1,3-dien-1-yl)benzene
- (4-iodobuta-1,3-dien-1-yl)benzene
Uniqueness
(4-bromobuta-1,3-dien-1-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
188802-38-2 |
|---|---|
Molecular Formula |
C10H9Br |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




